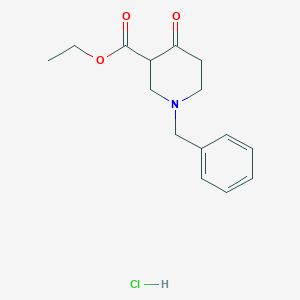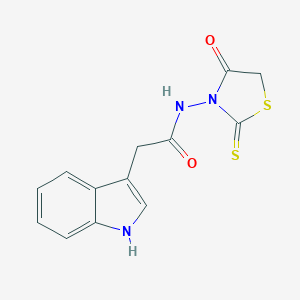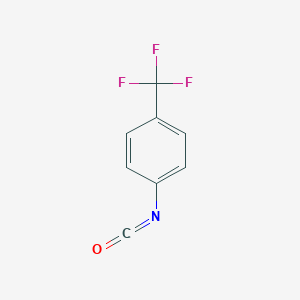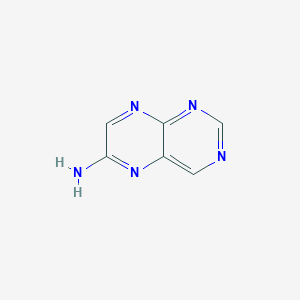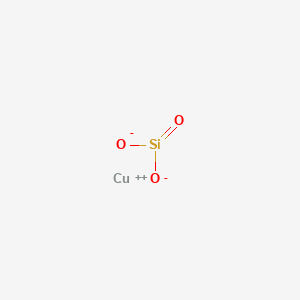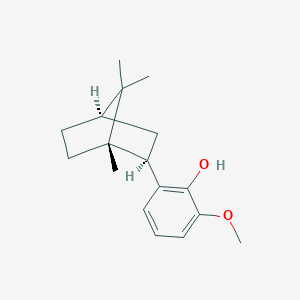
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a naturally occurring monoterpenoid phenol found in the essential oils of many plants, including oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological and pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is complex and not fully understood. It is believed that Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. Carvacrol's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The anticancer activity of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Carvacrol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties. Carvacrol has also been found to have hepatoprotective (liver-protective) and neuroprotective (brain-protective) effects, making it a potential therapeutic agent for various liver and neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on microorganisms. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. However, one limitation of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is the development of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based antimicrobial agents for use in clinical settings. Another area of interest is the investigation of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s potential as a therapeutic agent for various inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its potential toxicity at high concentrations.
Synthesemethoden
Carvacrol can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. One of the most common methods for synthesizing Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is by the steam distillation of oregano or thyme essential oils, followed by purification using various techniques such as chromatography or crystallization.
Wissenschaftliche Forschungsanwendungen
Carvacrol has been extensively studied for its various biological and pharmacological properties. Its antimicrobial activity has been demonstrated against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Carvacrol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been found to have anticancer activity, particularly against breast, prostate, and colon cancer cells.
Eigenschaften
CAS-Nummer |
13746-60-6 |
|---|---|
Produktname |
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1 |
InChI-Schlüssel |
YPUMYHHWYPOEPH-ZUCKAHLUSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O |
SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
Andere CAS-Nummern |
13746-60-6 |
Synonyme |
exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



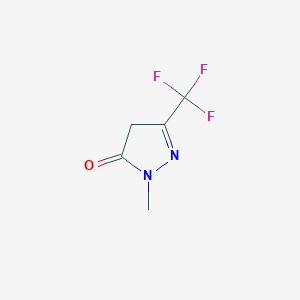
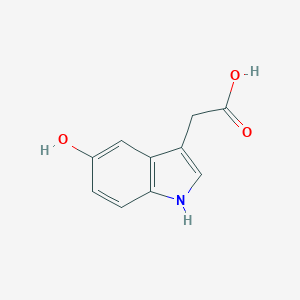
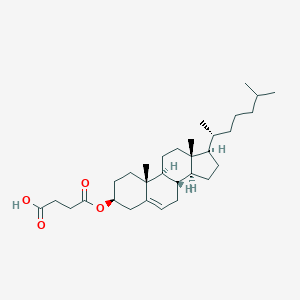
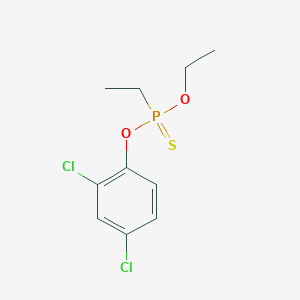
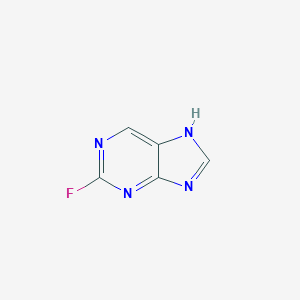
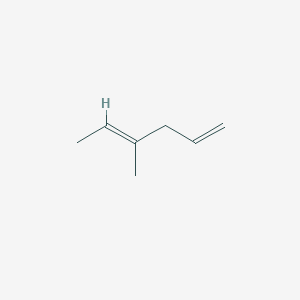
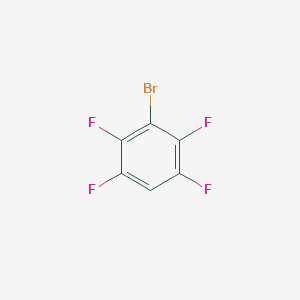
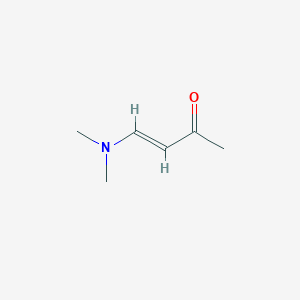
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
